molecular formula C17H14Cl2N4OS B5056790 N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5056790
M. Wt: 393.3 g/mol
InChI Key: QNNUHVJICMZNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as DCPTU, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent activator of the thyroid hormone receptor and has been shown to have potential applications in the treatment of thyroid-related disorders.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea activates the thyroid hormone receptor by binding to a specific site on the receptor known as the ligand-binding domain. This binding induces a conformational change in the receptor, which allows it to interact with coactivator proteins and initiate gene transcription. The genes that are activated by the thyroid hormone receptor are involved in a wide range of physiological processes, including metabolism, growth, and development.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone mineral density and improve bone strength in animal models of osteoporosis. It has also been shown to improve muscle function and reduce muscle wasting in animal models of muscle atrophy. In addition, N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have cardioprotective effects, reducing the risk of heart failure and improving cardiovascular function.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has several advantages as a research tool. It is a potent activator of the thyroid hormone receptor and has been shown to have a high degree of selectivity for this receptor. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for research. However, there are some limitations to its use. N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, its effects on other nuclear receptors and signaling pathways are not well understood, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of more selective activators of the thyroid hormone receptor, which could have potential therapeutic applications in the treatment of thyroid-related disorders. Another area of interest is the investigation of the effects of N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea on other nuclear receptors and signaling pathways, which could provide insights into its broader physiological effects. Finally, there is a need for further studies to investigate the safety and toxicity of N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, particularly at high concentrations, to ensure its safe use in research.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dichlorophenyl isocyanate with 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine to form the intermediate product, N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea. This intermediate is then treated with hydrochloric acid to yield the final product, N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in the field of thyroid hormone research. It has been shown to be a potent activator of the thyroid hormone receptor, which plays a critical role in regulating metabolism, growth, and development. N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been used to study the effects of thyroid hormone on various physiological processes, including bone development, muscle function, and cardiovascular function. It has also been investigated as a potential treatment for thyroid-related disorders, such as hypothyroidism and thyroid cancer.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-10(11-5-3-2-4-6-11)15-22-23-17(25-15)21-16(24)20-14-8-7-12(18)9-13(14)19/h2-10H,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUHVJICMZNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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